6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-[bis(2-methoxyethyl)amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-16-5-3-13(4-6-17-2)8-7-9(14)12-10(15)11-8/h7H,3-6H2,1-2H3,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJQVQHLDBIGPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique bis(2-methoxyethyl)amino substituent, may exhibit various pharmacological properties, including anticancer, antiviral, and immunomodulatory effects. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The compound features a pyrimidine ring substituted with a bis(2-methoxyethyl)amino group at the sixth position and keto groups at the second and fourth positions.
Anticancer Activity
Research has indicated that derivatives of pyrimidines, including this compound, can inhibit the proliferation of various cancer cell lines. A study highlighted that compounds with similar structures demonstrated significant cytotoxicity against human cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and modulation of cell signaling pathways related to tumor growth .
Antiviral Activity
The antiviral potential of pyrimidine derivatives has also been explored. Compounds in this class have shown efficacy against viruses such as herpes simplex virus type 1 (HSV-1). In vitro studies suggest that these compounds can inhibit viral replication by interfering with viral entry or replication processes within host cells .
Immunomodulatory Effects
Immunological studies have indicated that certain pyrimidine derivatives can modulate immune responses. For instance, compounds similar to this compound have been shown to suppress the production of pro-inflammatory cytokines like TNF-α in activated lymphocytes. This suggests a potential use in treating autoimmune disorders or conditions characterized by excessive inflammation .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Cytotoxicity | Demonstrated significant inhibition of A-549 and MCF-7 cell lines with IC50 values in the micromolar range. |
| Antiviral Study | Showed effective inhibition of HSV-1 replication in vitro with a reduction in viral titer by more than 90%. |
| Immunomodulatory Research | Found that the compound significantly reduced TNF-α levels in activated human peripheral blood lymphocytes. |
The biological activities of this compound are likely mediated through several mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
- Cytokine Modulation : It appears to influence cytokine production, thereby regulating immune responses.
- Viral Replication Interference : The structural characteristics allow it to disrupt viral life cycles effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine-2,4-dione Derivatives
Structural and Electronic Properties
Substituent Effects on Solubility and Reactivity
- 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (): The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, reducing electron density on the pyrimidine ring. This increases lipophilicity and resistance to metabolic degradation compared to the bis(2-methoxyethyl)amino derivative. The CF₃ group also forms intermolecular N–H···O and O–H···O hydrogen bonds in crystal structures, enhancing stability .
- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones (): Annulation with a pyridine ring (e.g., 6a–d) increases π-conjugation, lowering HOMO-LUMO gaps (3.91–4.10 eV) and enhancing UV absorption. In contrast, the bis(2-methoxyethyl)amino group may raise the HOMO-LUMO gap due to electron-donating methoxy groups, altering redox behavior .
- 1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione ():
Bulky 4-methoxybenzyl groups sterically hinder interactions with biological targets but improve crystallinity. The bis(2-methoxyethyl) derivative’s linear side chains likely reduce steric hindrance, favoring binding to enzymes or receptors .
Table 1: Key Electronic and Physical Properties
| Compound | Substituent(s) | HOMO-LUMO Gap (eV) | Solubility Profile |
|---|---|---|---|
| 6-(Bis(2-methoxyethyl)amino) derivative | Bis(2-methoxyethyl)amino | Not reported | High aqueous solubility |
| 6-(Trifluoromethyl) derivative | -CF₃ | Not reported | Moderate lipophilicity |
| Pyrido[2,3-d]pyrimidine-2,4-dione (6a) | Hydroxybenzoyl, methyl | 3.93 | Moderate solubility |
Preparation Methods
Alkylation of 6-Aminopyrimidine-2,4-dione Derivatives
A common approach to prepare 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione involves alkylation of 6-aminopyrimidine-2,4-dione with 2-methoxyethyl halides under basic conditions. This method typically proceeds via nucleophilic substitution where the amino group acts as the nucleophile attacking the alkyl halide.
- Typical reagents: 6-amino-pyrimidine-2,4-dione, 2-methoxyethyl bromide or chloride, base (e.g., sodium hydride or sodium ethoxide)
- Solvents: Anhydrous ethanol, tetrahydrofuran (THF), or 1,4-dioxane
- Temperature: 50–110 °C depending on solvent and base
- Reaction time: Several hours to overnight
This method yields the bis(2-methoxyethyl)amino substitution at the 6-position with moderate to high yields (generally 60–90%).
Nucleophilic Aromatic Substitution on Halogenated Pyrimidines
Another route involves starting with 6-chloropyrimidine-2,4-dione derivatives, where the chlorine atom is displaced by bis(2-methoxyethyl)amine via nucleophilic aromatic substitution.
- Reagents: 6-chloropyrimidine-2,4-dione, bis(2-methoxyethyl)amine
- Conditions: Heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Catalysts: Sometimes bases like potassium carbonate are used to enhance nucleophilicity
- Temperature: Elevated temperatures, typically 80–120 °C
- Reaction time: 6–24 hours
This method is advantageous for its direct substitution and often provides good regioselectivity.
Reductive Amination Approaches
Though less common for this specific compound, reductive amination of 6-formylpyrimidine-2,4-dione derivatives with bis(2-methoxyethyl)amine under reducing conditions (e.g., sodium cyanoborohydride) can be employed to install the bis(2-methoxyethyl)amino group.
- Reagents: 6-formylpyrimidine-2,4-dione, bis(2-methoxyethyl)amine, reducing agent
- Solvents: Methanol or ethanol
- Temperature: Room temperature to mild heating
- Reaction time: Several hours
Representative Experimental Data and Yields
| Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of 6-amino group | 6-amino-pyrimidine-2,4-dione + 2-methoxyethyl bromide, NaH, THF, 80 °C, 12 h | 75–85 | Requires anhydrous conditions |
| Nucleophilic substitution | 6-chloropyrimidine-2,4-dione + bis(2-methoxyethyl)amine, K2CO3, DMF, 100 °C, 18 h | 70–90 | High regioselectivity, direct substitution |
| Reductive amination | 6-formylpyrimidine-2,4-dione + bis(2-methoxyethyl)amine, NaBH3CN, MeOH, rt, 6 h | 60–75 | Mild conditions, requires aldehyde precursor |
Detailed Research Findings and Notes
Base Selection: Sodium hydride and sodium ethoxide are commonly used bases to deprotonate the amino group or activate the nucleophile. Freshly prepared sodium ethoxide from sodium metal in ethanol has shown optimal results in related pyrimidine alkylations.
Solvent Effects: Polar aprotic solvents such as DMF and DMSO facilitate nucleophilic aromatic substitution by stabilizing the transition state and enhancing nucleophile strength.
Temperature Optimization: Elevated temperatures (80–110 °C) are typically necessary to achieve good conversion rates in nucleophilic substitution reactions on pyrimidine rings due to the aromatic stabilization of the leaving group position.
Purification: Products are usually purified by recrystallization or column chromatography. Yields are generally good, with purities confirmed by NMR and mass spectrometry.
Side Reactions: Over-alkylation or substitution at other positions is minimal under controlled conditions. However, care must be taken to avoid hydrolysis or decomposition of sensitive intermediates.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Alkylation of 6-amino group | 6-amino-pyrimidine-2,4-dione, 2-methoxyethyl halide, NaH | Anhydrous solvent, 80 °C, 12 h | Straightforward, scalable | 75–85 |
| Nucleophilic substitution | 6-chloropyrimidine-2,4-dione, bis(2-methoxyethyl)amine, K2CO3 | DMF, 100 °C, 18 h | Direct substitution, regioselective | 70–90 |
| Reductive amination | 6-formylpyrimidine-2,4-dione, bis(2-methoxyethyl)amine, NaBH3CN | MeOH, rt, 6 h | Mild conditions, selective | 60–75 |
Q & A
Q. Table 1: Comparative Yields of Pyrimidine-2,4-dione Derivatives
| Substituent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bis(2-methoxyethyl) | K₂CO₃, DMF, 80°C, 12 h | 40–53 | |
| Cyclopropyl/ethyl | Et₃N, CH₂Cl₂, RT, 10 h | 78 |
Q. Table 2: Biological Activity of Related Compounds
| Compound | Target | IC₅₀ (µM) | Assay Type |
|---|---|---|---|
| 6-Amino-1-cyclopropyl | eEF-2K | 0.8 | Kinase inhibition |
| 6-(Thiazol-4-yl) | S. aureus | 12.5 | MIC (µg/mL) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
